4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione
CAS No.: 883455-55-8
Cat. No.: VC21353700
Molecular Formula: C10H12N4O2
Molecular Weight: 220.23 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 883455-55-8 |
|---|---|
| Molecular Formula | C10H12N4O2 |
| Molecular Weight | 220.23 g/mol |
| IUPAC Name | 4-[4-(dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione |
| Standard InChI | InChI=1S/C10H12N4O2/c1-13(2)7-3-5-8(6-4-7)14-9(15)11-12-10(14)16/h3-6H,1-2H3,(H,11,15)(H,12,16) |
| Standard InChI Key | MMIRDFLZTSMUQF-UHFFFAOYSA-N |
| SMILES | CN(C)C1=CC=C(C=C1)N2C(=O)NNC2=O |
| Canonical SMILES | CN(C)C1=CC=C(C=C1)N2C(=O)NNC2=O |
| Appearance | Solid |
Introduction
Chemical Identification and Structure
Basic Identification
4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione belongs to the urazole family of compounds, characterized by a five-membered ring containing three nitrogen atoms and two carbonyl groups. The compound is registered with CAS number 883455-55-8 and exhibits distinct chemical properties that make it relevant for specialized applications .
Structural Characteristics
The molecular structure consists of a triazolidine-3,5-dione core (urazole) with a 4-dimethylaminophenyl substituent at the N-4 position. This structure can be visualized as a five-membered heterocyclic ring with three nitrogen atoms (at positions 1, 2, and 4) and two carbonyl groups (at positions 3 and 5), with the para-dimethylaminophenyl group attached to the nitrogen at position 4.
Table 1: Physical and Chemical Properties of 4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione
| Property | Description |
|---|---|
| CAS Number | 883455-55-8 |
| Molecular Formula | C₁₁H₁₄N₄O₂ |
| Appearance | Solid |
| Physical State | Crystalline powder |
| Solubility | Soluble in polar organic solvents (DMSO, DMF) |
| Acidic Properties | NH groups with pKa ~5-7.5 |
Synthesis Methods
General Synthetic Approaches
The synthesis of 4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione typically follows established routes for preparing 4-substituted urazoles. Several synthetic pathways have been documented in the literature for similar compounds.
Semicarbazide Route
An alternative approach involves forming a semicarbazide intermediate, which is subsequently cyclized to form the urazole ring. This two-step process typically begins with:
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Reaction of 4-(dimethylamino)aniline with an activated carbazate derivative
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Cyclization of the resulting semicarbazide to form the urazole structure
This approach may offer milder conditions compared to the direct biurea method, potentially preserving the integrity of the dimethylamino group.
Specific Considerations for Dimethylamino Derivatives
The synthesis of 4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione presents particular challenges due to the electron-donating nature of the dimethylamino group. The literature notes that para-substituted anilines with electron-donating groups can be effectively converted to their corresponding urazoles, though yields may vary depending on the specific substituents .
Table 2: Potential Synthetic Routes for 4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione
| Synthetic Route | Starting Materials | Reaction Conditions | Advantages |
|---|---|---|---|
| Biurea Condensation | Biurea, 4-(Dimethylamino)aniline hydrochloride | 200°C, removal of NH₃ | Established methodology |
| Semicarbazide Formation/Cyclization | Ethyl carbazate, 4-(Dimethylamino)aniline | Two-step, milder conditions | Better functional group tolerance |
| Direct Urazole Modification | Urazole, Methylolamine derivatives | pH 7-8 | Potentially chemoselective approach |
Chemical Reactivity and Transformations
Acidic Properties
Like other urazoles, 4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione possesses acidic NH groups. The literature indicates that in urazoles, the hydrazide NH-moieties are more acidic (pKa ≈ 5) than the imide NH (pKa ≈ 7.5) . This differential acidity influences the compound's reactivity in various chemical transformations.
Oxidation to Triazolinedione
One of the most significant transformations of 4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione is its oxidation to the corresponding triazolinedione (TAD) derivative. The literature specifically mentions 4-[4-(dimethylamino)phenyl]-TAD as a "highly labile" reagent that is typically generated in situ rather than isolated .
Applications and Significance
Dienophile in Diels-Alder Reactions
Once oxidized to its TAD form, 4-[4-(Dimethylamino)phenyl]-1,2,4-triazoline-3,5-dione can serve as a powerful dienophile in Diels-Alder reactions. The electron-donating dimethylamino group likely modifies the reactivity profile compared to other TAD reagents, potentially offering unique selectivity patterns.
Specialized Applications
The dimethylamino substituent introduces specific electronic properties that may be advantageous in:
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Click chemistry applications requiring controlled reactivity
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Fluorescent probes, leveraging the potential fluorescence properties of the dimethylamino group
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Specialized polymer chemistry applications where the electronic properties of the substituent offer advantages
| Hazard Type | Classification | Precautionary Measures |
|---|---|---|
| Acute Oral Toxicity | Category 4 | Avoid ingestion, wash thoroughly after handling |
| Skin Irritation | Category 2 | Wear protective gloves, avoid skin contact |
| Eye Irritation | Category 2A | Use eye protection, avoid eye contact |
| Respiratory Irritation | Category 3 | Use in well-ventilated areas, respiratory protection if needed |
Current Research Trends
Advanced Synthetic Methodologies
Current research likely focuses on developing more efficient and environmentally friendly synthetic routes to functionalized urazoles like 4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione. These efforts aim to improve yields, reduce reaction temperatures, and minimize the use of hazardous reagents.
Structure-Activity Relationship Studies
Understanding how substituents like the dimethylamino group affect the reactivity and stability of urazoles and their corresponding TADs represents an active area of investigation. These studies help elucidate the electronic and steric effects that govern the compound's chemical behavior.
Novel Applications in Materials Science
The unique properties of functionalized TADs derived from compounds like 4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione continue to be explored for applications in materials science, including:
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Click chemistry approaches to polymer modification
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Development of stimuli-responsive materials
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Creation of functional surface coatings
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